1-isopropyl-1H-pyrazole-5-sulfonyl chloride

Physical form Reaction engineering Handling

1-Isopropyl-1H-pyrazole-5-sulfonyl chloride (CAS 1174871-55-6) is an N1-isopropyl-substituted pyrazole bearing a sulfonyl chloride electrophile at the 5-position of the heterocyclic ring. It belongs to the pyrazolesulfonyl chloride class of building blocks widely employed in medicinal chemistry for sulfonamide and sulfonate ester formation.

Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol
CAS No. 1174871-55-6
Cat. No. B1372091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-1H-pyrazole-5-sulfonyl chloride
CAS1174871-55-6
Molecular FormulaC6H9ClN2O2S
Molecular Weight208.67 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)S(=O)(=O)Cl
InChIInChI=1S/C6H9ClN2O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3
InChIKeyAPESRGNGHCTUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-1H-pyrazole-5-sulfonyl chloride (CAS 1174871-55-6) — Physicochemical Profile and Procurement Baseline for Research Building Block Selection


1-Isopropyl-1H-pyrazole-5-sulfonyl chloride (CAS 1174871-55-6) is an N1-isopropyl-substituted pyrazole bearing a sulfonyl chloride electrophile at the 5-position of the heterocyclic ring . It belongs to the pyrazolesulfonyl chloride class of building blocks widely employed in medicinal chemistry for sulfonamide and sulfonate ester formation [1]. The compound has molecular formula C₆H₉ClN₂O₂S, molecular weight 208.67 g/mol, and is supplied as a liquid at ambient temperature with a minimum purity specification of 95% . Its computed XLogP3 is 1.3 and topological polar surface area (TPSA) is 60.3 Ų .

Why N1-Alkyl Pyrazole-5-sulfonyl Chlorides Are Not Interchangeable: Steric, Electronic, and Physicochemical Consequences for Derivative Design


Pyrazolesulfonyl chlorides appear superficially interchangeable as sulfonylation reagents, yet the combination of N1-alkyl substituent size and sulfonyl chloride ring position jointly governs reactivity, steric shielding, and the physicochemical properties of downstream products [1]. The isopropyl group at N1 imposes substantially greater steric demand (Taft Es = −0.47) than methyl (Es = 0.00) or ethyl (Es = −0.07) [2], retarding nucleophilic attack at the adjacent 5-sulfonyl chloride center and altering the conformational landscape of derived sulfonamides. Simultaneously, moving the sulfonyl chloride from the 5- to the 4-position changes the electronic environment and physical state (solid vs. liquid), affecting handling and reaction homogeneity . These differences mean that substituting one pyrazolesulfonyl chloride for another without adjusting reaction conditions or anticipating altered product LogP/TPSA can compromise synthetic yield, purity, and the drug-likeness of final compounds.

Quantitative Differentiation of 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride from Closest Analogs: A Comparator-Anchored Evidence Guide


Physical Form Contrast: Liquid 5-Isomer vs. Solid 4-Isomer — Handling and Reaction Engineering Implications

1-Isopropyl-1H-pyrazole-5-sulfonyl chloride is supplied as a liquid at 20 °C, confirmed by both Sigma-Aldrich (AldrichCPR, form: liquid) and AKSci (Physical Form: Liquid) . In contrast, the regioisomeric 1-isopropyl-1H-pyrazole-4-sulfonyl chloride (CAS 1177336-51-4) is a solid under identical conditions, as specified by Sigma-Aldrich (Physical Form: solid) . This phase difference has practical consequences for automated liquid handling, solvent-free reaction setups, and large-scale process chemistry where liquid reagents enable more uniform mixing and metering.

Physical form Reaction engineering Handling

Lipophilicity Differentiation: LogP of 5-Isopropyl vs. 5-Ethyl Analog Guides Property-Based Building Block Selection

The computed LogP of 1-isopropyl-1H-pyrazole-5-sulfonyl chloride is 0.62 (Chemsrc) or XLogP3 1.3 (BOC Sciences) . By comparison, the N1-ethyl analog (1-ethyl-1H-pyrazole-5-sulfonyl chloride, CAS 1226706-97-3) has a LogP of 0.27 from the same Chemsrc database , representing a ΔLogP of +0.35. This 0.35 log unit increase corresponds to an approximately 2.2-fold higher predicted partition coefficient for the isopropyl derivative, meaning the compound and its immediate sulfonamide products will exhibit greater lipophilicity than those derived from the ethyl analog.

Lipophilicity LogP Physicochemical property

Steric Differentiation: Taft Es Parameter Quantifies Increased Shielding by Isopropyl vs. Methyl at N1

The steric bulk of the N1 substituent directly modulates the reactivity of the adjacent 5-sulfonyl chloride electrophile. The Taft steric parameter (Es) for isopropyl is −0.47, compared to 0.00 for methyl and −0.07 for ethyl (reference: methyl ester hydrolysis) [1]. The increasingly negative Es value for isopropyl quantifies greater steric hindrance to nucleophilic approach at the sulfonyl chloride center. In practice, this means that 1-isopropyl-1H-pyrazole-5-sulfonyl chloride will react more slowly with bulky amine nucleophiles than its N1-methyl analog, potentially enabling greater chemoselectivity in polyfunctional substrates where the methyl congener would react unselectively.

Steric effect Taft parameter Reaction selectivity

Regioisomeric Identity: 5-Sulfonyl Chloride Position Provides Distinct Electronic Environment vs. 3- and 4-Isomers

In 1-isopropyl-1H-pyrazole-5-sulfonyl chloride, the sulfonyl chloride is attached to the C5 carbon adjacent to the N1-isopropyl-substituted nitrogen. This position is electronically distinct from the C3 and C4 regioisomers due to the proximity of the electron-withdrawing sulfonyl group to the pyridine-like N2 atom, which polarizes the C5 position and modulates the electrophilicity of the SO₂Cl group [1]. While head-to-head kinetic data for pyrazolesulfonyl chloride regioisomers are not publicly available, the well-established regiochemical dependence of pyrazole reactivity (C5 is generally more electron-deficient than C4) [2] supports the expectation that the 5-sulfonyl chloride isomer will exhibit distinct reactivity, stability, and product profiles compared to the commercially available 3-isomer (CAS 1354704-87-2) and 4-isomer (CAS 1177336-51-4).

Regiochemistry Electrophilicity Sulfonamide formation

AldrichCPR Designation: Implication for Procurement as a Unique, Non-Routine Building Block

Sigma-Aldrich supplies 1-isopropyl-1H-pyrazole-5-sulfonyl chloride under the AldrichCPR (Custom Pharma Reagents) collection, explicitly noting that: 'Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . In contrast, the 4-isomer (CAS 1177336-51-4) is available through Ambeed with standard purity certification (95%) and full analytical documentation . This distinction means that procurement of the 5-isomer requires in-house QC verification, which may be acceptable in early discovery where uniqueness is valued over full characterization, but may be a limitation for scale-up or regulated environments.

Procurement Quality assurance Building block uniqueness

Optimized Application Scenarios for 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride Based on Quantified Differentiation Evidence


Early-Stage Kinase Inhibitor Fragment Elaboration Requiring Intermediate Lipophilicity

When a kinase inhibitor scaffold requires a pyrazole sulfonamide moiety with LogP in the 0.6–1.3 range, 1-isopropyl-1H-pyrazole-5-sulfonyl chloride provides a predictable ~2.2-fold lipophilicity increase over the ethyl analog (ΔLogP = +0.35) . This increment can shift a lead compound from the aqueous solubility-limited regime into a permeability-favorable LogD window without adding molecular weight beyond what the isopropyl group contributes (43 Da vs. 29 Da for ethyl). The 5-position attachment geometry orients the derived sulfonamide toward the solvent-exposed region of the ATP-binding pocket, a vector commonly exploited in type I and type II kinase inhibitor design.

High-Throughput Parallel Synthesis Leveraging Liquid-Handling Compatibility

The liquid physical form of 1-isopropyl-1H-pyrazole-5-sulfonyl chloride at ambient temperature makes it directly compatible with automated liquid dispensing platforms (e.g., Tecan, Hamilton) without pre-dissolution. In contrast, the solid 4-isomer regioisomer would require weighing or dissolution in dry solvent prior to dispensing, adding a time-consuming step in array synthesis. For medicinal chemistry groups running 96- or 384-well sulfonamide library production, the liquid form reduces cycle time and minimizes solvent volume, particularly when neat reagent dispensing is preferred.

Selective Monosulfonylation of Polyamine Substrates Requiring Steric Discrimination

The substantial steric demand of the isopropyl group (Taft Es = −0.47 vs. methyl Es = 0.00) makes 1-isopropyl-1H-pyrazole-5-sulfonyl chloride the preferred reagent when selective monosulfonylation of a polyamine substrate is desired. The slower reaction rate with the first amine, coupled with further retardation of a second sulfonylation due to the already-installed bulky pyrazole sulfonamide, enhances mono- vs. bis-sulfonylation selectivity. This scenario is particularly relevant for PROTAC linker functionalization and antibody-drug conjugate (ADC) payload synthesis, where precise stoichiometric control is critical.

Physicochemical Property Screening Cascade for CNS Drug Discovery Programs

CNS drug discovery programs typically require compounds with TPSA < 90 Ų and LogP in the 1–3 range for optimal blood-brain barrier penetration. The 5-isopropyl pyrazole sulfonamide core derived from 1-isopropyl-1H-pyrazole-5-sulfonyl chloride contributes TPSA of ~60 Ų (sulfonamide form) and LogP ~0.6–1.3 , placing it favorably within CNS drug-like space. This building block can be systematically compared against the 4-isomer and N1-methyl/ethyl analogs in a property-screening cascade to identify the optimal sulfonamide substituent for CNS target engagement.

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